5-Acetylthiophene-3-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-acetylthiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c1-5(9)7-2-6(3-8)4-10-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJNQKRCLQBBBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424376 | |
| Record name | 5-acetylthiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41907-99-7 | |
| Record name | 5-acetylthiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Acetyl-3-thiophenecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Overview of Thiophene Chemistry and Its Significance in Heterocyclic Compounds
Thiophene (B33073) is an aromatic heterocyclic compound with the molecular formula C₄H₄S. numberanalytics.combritannica.com It consists of a planar five-membered ring containing four carbon atoms and one sulfur atom. numberanalytics.comontosight.ailongdom.org First discovered in 1883 by Victor Meyer as a contaminant in benzene (B151609), thiophene has since become a cornerstone of heterocyclic chemistry. numberanalytics.comnih.gov Its aromaticity, stemming from the delocalization of pi-electrons across the ring, including a lone pair from the sulfur atom, imparts it with a stability comparable to benzene. numberanalytics.com However, the presence of the sulfur atom makes thiophene more electron-rich and thus more reactive than benzene in many chemical reactions, particularly electrophilic substitution reactions. numberanalytics.comlongdom.orgnumberanalytics.com
The significance of thiophene and its derivatives spans numerous scientific and industrial domains. They are integral components in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. ontosight.ailongdom.org In medicinal chemistry, the thiophene ring is often used as a bioisostere for the benzene ring, a substitution that can lead to compounds with improved biological activity and favorable physicochemical properties. nih.govwikipedia.org This is exemplified by drugs like the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, which is a thiophene analog of piroxicam. wikipedia.org Furthermore, thiophene-based polymers, such as polythiophene, exhibit excellent electrical conductivity, making them valuable materials in the development of organic electronics like solar cells and transistors. ontosight.ailongdom.orgnumberanalytics.com
Importance of Functionalized Thiophenes in Synthetic Chemistry
Functionalized thiophenes, which are thiophene (B33073) rings bearing one or more substituent groups, are of paramount importance in synthetic chemistry. These substituents provide handles for further chemical transformations, allowing for the construction of a diverse array of complex molecules. The position and nature of these functional groups on the thiophene ring can significantly influence the molecule's reactivity and properties.
The development of efficient and selective methods for the synthesis of substituted thiophenes is an active area of research. mdpi.com Traditional methods often rely on the functionalization of a pre-existing thiophene ring through electrophilic substitution or metal-catalyzed cross-coupling reactions. ontosight.aimdpi.com More contemporary approaches focus on the construction of the thiophene ring itself from acyclic precursors, which can offer greater control over the final substitution pattern. mdpi.com The versatility of functionalized thiophenes makes them crucial intermediates in the synthesis of a wide range of products, from biologically active compounds to advanced materials. mdpi.comnih.govresearchgate.net For instance, they are used to create complex molecular structures for applications in medicinal chemistry, where the thiophene core can interact with biological targets. nih.govnih.gov
Structural Context of 5 Acetylthiophene 3 Carbaldehyde Within Substituted Thiophenes
Direct Synthesis Approaches to this compound
Direct approaches to synthesizing this compound typically involve the sequential or sometimes concurrent introduction of the acetyl and formyl groups onto the thiophene ring. These methods often rely on classic electrophilic aromatic substitution reactions.
Friedel-Crafts acylation is a cornerstone reaction for the introduction of an acetyl group onto the thiophene ring. This reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. The regioselectivity of the acylation is influenced by the directing effects of any existing substituents on the thiophene ring. For instance, starting with a 3-substituted thiophene, the acetyl group is often directed to the 5-position.
In the context of synthesizing this compound, if one starts with 3-formylthiophene, Friedel-Crafts acylation would be a direct method to introduce the acetyl group. However, the aldehyde group is deactivating, which can make the reaction challenging and may require carefully optimized conditions to achieve a good yield.
| Reactant | Reagent | Catalyst | Product | Reference |
| Thiophene-3-carboxylic acid derivatives | Acetyl chloride | AlCl₃ | 5-Acetylthiophene-3-carboxylic acid |
Table 1: Example of Friedel-Crafts Acylation for Thiophene Functionalization
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes. chemistrysteps.comwikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.orgorganic-chemistry.org The resulting electrophilic iminium salt then attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde. wikipedia.org
For the synthesis of this compound, if 2-acetylthiophene (B1664040) is used as the starting material, the Vilsmeier-Haack reaction can introduce the formyl group. The acetyl group at the 2-position directs the incoming formyl group primarily to the 5-position. However, the acetyl group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution, potentially leading to lower yields and requiring more forcing reaction conditions. thieme-connect.de
| Starting Material | Reagents | Product | Reference |
| Electron-rich arenes | DMF, POCl₃ | Aryl aldehyde | chemistrysteps.comorganic-chemistry.org |
| 1-Propyl-2-(2-thienyl)-1H-pyrrole | DMF, POCl₃ | 1-Propyl-5-(2-thienyl)-1H-pyrrole-2-carbaldehyde | thieme-connect.de |
Table 2: Examples of Vilsmeier-Haack Formylation
Multi-step Synthetic Routes from Precursors
A common strategy involves starting with a thiophene-3-carboxylic acid or its corresponding ester. The carboxylic acid or ester group can be used to direct subsequent functionalization. For example, the carboxylic acid group at the 3-position can be protected, followed by acylation at the 5-position. The protecting group can then be removed, and the carboxylic acid can be converted to the aldehyde.
One documented route to a related compound, 5-carboxy-2-acetylthiophene, involves the oxidation of 5-acetyl-2-thienylacetic acid. google.com A similar strategy could potentially be adapted, starting from a suitable thiophene-3-carboxylic acid derivative. The conversion of a carboxylic acid to an aldehyde can be achieved through various methods, such as reduction to the corresponding alcohol followed by oxidation, or by using specific reducing agents that directly convert the acid to the aldehyde.
| Precursor | Key Transformation | Intermediate/Product | Reference |
| Thiophene-3-carboxylic acid derivative | Acylation | 5-Acetylthiophene-3-carboxylic acid | |
| 5-Acetyl-2-thienylacetic acid | Oxidation | 5-Carboxy-2-acetylthiophene | google.com |
Table 3: Synthesis from Thiophenecarboxylic Acid Precursors
The synthesis can also commence from other isomers of acetyl or carbaldehyde-substituted thiophenes. For instance, starting with 2,5-diacetylthiophene, one of the acetyl groups could be selectively oxidized to a carboxylic acid, which can then be converted to the desired carbaldehyde. google.com However, controlling the selectivity of such an oxidation can be challenging.
Another approach could involve the synthesis of 2,5-dihydrothiophene-3-carboxaldehyde from mercaptoacetaldehyde (B1617137) and acrolein, which can then be used to manufacture 3-thienylacetonitrile. google.com While not a direct route to this compound, this highlights the utility of building the thiophene ring with pre-installed functional groups or their precursors.
In multi-step syntheses, the use of protecting groups for the carbonyl functionalities is a crucial strategy to ensure chemoselectivity. nih.govwikipedia.org For instance, if a reaction intended for one part of the molecule would adversely affect an existing aldehyde or ketone group, that group must be temporarily protected.
Acetals are the most common protecting groups for carbonyls. wikipedia.orgchem-station.comlibretexts.org They are formed by reacting the carbonyl compound with an alcohol, typically a diol like ethylene (B1197577) glycol, under acidic conditions. wikipedia.orgchem-station.com These acetals are stable to a wide range of reagents, particularly nucleophiles and bases, but can be readily removed (deprotected) by treatment with aqueous acid to regenerate the carbonyl group. wikipedia.orglibretexts.org
In the synthesis of this compound, if one functional group is introduced before the other, it may be necessary to protect it while the second group is being introduced or modified. For example, the formyl group of 3-formylthiophene could be protected as an acetal (B89532) before performing a Friedel-Crafts acylation to introduce the acetyl group at the 5-position. Subsequent deprotection would then yield the final product. A patent describes the use of a ketal (an acetal of a ketone) to protect an acetylthiophene during a carboxylation reaction. google.com
| Carbonyl Compound | Protecting Reagent | Protecting Group | Deprotection Condition | Reference |
| Ketone | Ethylene glycol | Acetal | Aqueous acid | wikipedia.org |
| Aldehyde/Ketone | Diols | Cyclic Acetal | Aqueous acid | wikipedia.org |
| Carbonyl Compounds | Camphor Sulfonic Acid/Methanol or Ethanol (B145695) | Acetal/Ketal | - | nih.gov |
Table 4: Common Carbonyl Protecting Groups and Conditions
Novel and Sustainable Synthetic Techniques
The development of greener and more efficient synthetic protocols is a paramount goal in contemporary organic chemistry. For the synthesis of this compound and its analogues, several innovative techniques have emerged that offer significant advantages over classical methods in terms of reaction times, yields, and environmental impact.
Catalytic Approaches (e.g., Palladium-catalyzed C-H Functionalization)
Palladium-catalyzed C-H functionalization has surfaced as a powerful tool for the regioselective synthesis of complex aromatic and heteroaromatic compounds, including thiophene derivatives. This approach allows for the direct formation of carbon-carbon bonds, bypassing the need for pre-functionalized starting materials and thus enhancing atom economy.
A significant breakthrough in this area is the palladium(II)-catalyzed C-3 acylation of thiophenes using aldehydes via C(sp²)–H activation. rsc.orgrsc.org This methodology is particularly pertinent to the synthesis of analogues of this compound. The regioselectivity of the acylation at the C-3 position is ingeniously controlled by employing directing groups, such as 2-pyridinyl or 2-pyrimidyl, at the C-2 position of the thiophene scaffold. rsc.orgrsc.org This directed approach ensures the precise introduction of the acyl group at the desired position.
The use of microwave irradiation in conjunction with palladium catalysis has been shown to dramatically reduce reaction times from hours to minutes (15 to 30 minutes) and improve the yields of the resulting (cyclo)alkyl/aryl thienyl ketones to as high as 92%. rsc.orgrsc.org This synergistic approach not only accelerates the reaction but also often mitigates the formation of degradation byproducts that can occur under prolonged heating. rsc.org
Furthermore, direct C-H arylation at both the C-2 and C-3 positions of the thiophene ring has been successfully demonstrated using palladium catalysts. mdpi.com While not a direct synthesis of the target aldehyde, this work underscores the feasibility of regioselective C-H functionalization on the thiophene core, a principle that can be extended to the introduction of formyl and acetyl groups. The choice of ligands, such as X-Phos or PtBu3, in conjunction with a palladium source like Pd(OAc)₂, has been shown to be crucial in achieving moderate to good yields in these transformations. mdpi.com
| Catalyst System | Directing Group | Reactant | Conditions | Yield | Reference |
| Palladium(II) | 2-Pyridinyl/2-Pyrimidyl | Thiophene & Aldehyde | Microwave, 80 °C, 15-30 min | Up to 92% | rsc.orgrsc.org |
| Pd(OAc)₂ / X-Phos or PtBu₃ | N/A | Thieno[3,4-b]pyrazine | Thermal | Moderate | mdpi.com |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained significant traction as a sustainable and efficient heating method. The ability of microwaves to rapidly and uniformly heat the reaction mixture often leads to dramatically reduced reaction times, increased yields, and improved product purity. nih.gov
In the context of thiophene synthesis, microwave irradiation has been successfully applied to various reactions, including the Suzuki coupling for the preparation of 2-acetyl-5-arylthiophenes. researchgate.net This method demonstrates the utility of microwave heating for the functionalization of a pre-existing acetylated thiophene core.
A notable application is the microwave-accelerated Gewald reaction for the one-pot, three-component synthesis of substituted 2-aminothiophenes. clockss.org This reaction, which involves the condensation of a ketone or aldehyde, an active methylene (B1212753) compound, and elemental sulfur, is significantly expedited by microwave heating, with reaction times often reduced to minutes.
The following table summarizes the conditions and outcomes of various microwave-assisted syntheses of thiophene derivatives, highlighting the efficiency of this technique.
| Reaction Type | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Suzuki Coupling | 2-Acetyl-5-bromothiophene, Arylboronic acids | Pd(II)-precatalyst, KOH | Water/TBAB | Varies | Varies | Good | researchgate.net |
| Gewald Reaction | Ketone/Aldehyde, Ethyl cyanoacetate, Sulfur | Pyrrolidine | DMF | 50 | 30 | Up to 95% | clockss.org |
| Thiazolo[3,2-a]pyrimidine synthesis | 2-Aminothiazole, Aldehyde, Ethyl acetoacetate | Acetic Acid | Acetic Acid | 80 | 30 | 89% | clockss.org |
| Acetamide Synthesis | Chloroacetylated precursors, Amines | Et₃N | CH₃CN | 65-70 | 5-10 | Good | nih.gov |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce, accelerate, and improve chemical reactions. This technique is recognized as a green chemical method due to its ability to often enhance reaction rates at lower temperatures, leading to reduced energy consumption and potentially higher selectivity. researchgate.netpsu.edu
The application of ultrasound has been successfully demonstrated in the synthesis of thiophene-containing chalcones. researchgate.netpsu.edu In one study, a series of 5-bromo-thiophene chalcone (B49325) derivatives were synthesized via a Claisen-Schmidt condensation of 2-acetyl-5-bromo-thiophene with various aromatic aldehydes. psu.edu The use of ultrasonic irradiation in the presence of a catalytic amount of lithium hydroxide (B78521) monohydrate (LiOH·H₂O) resulted in good yields within short reaction times under mild, room temperature conditions. psu.edu
This approach highlights the potential of ultrasound to facilitate the formation of carbon-carbon bonds in the synthesis of thiophene derivatives bearing carbonyl functionalities. The mechanical effects of cavitation, such as enhanced mass transfer and surface activation, are believed to be responsible for the observed rate enhancements.
| Reactants | Catalyst | Conditions | Yield | Reference |
| 2-Acetyl-5-bromo-thiophene, Aromatic aldehydes | LiOH·H₂O | Ultrasonic irradiation, Room temperature | Good | researchgate.netpsu.edu |
The exploration of these novel and sustainable techniques provides a promising outlook for the synthesis of this compound and its analogues. By leveraging the principles of catalysis, microwave irradiation, and sonochemistry, chemists can develop more efficient, environmentally friendly, and economically viable routes to these important chemical entities.
Reactivity of the Thiophene Ring System
Thiophene is an aromatic heterocyclic compound that, while less aromatic than benzene (B151609), readily participates in various substitution reactions. wikipedia.org Its reactivity is significantly influenced by the nature of the substituents on the ring.
The thiophene ring is generally more reactive than benzene towards electrophilic aromatic substitution (EAS). uoanbar.edu.iqnumberanalytics.comonlineorganicchemistrytutor.com This is attributed to the ability of the sulfur atom's lone pair of electrons to delocalize within the π-electron system, thereby stabilizing the intermediate carbocation (the sigma complex) formed during the reaction. wikipedia.orgnumberanalytics.com Electrophilic attack typically occurs preferentially at the C2 or C5 position, as the resulting intermediate is stabilized by more resonance structures compared to an attack at C3 or C4. onlineorganicchemistrytutor.compharmaguideline.compearson.com
In the case of this compound, the ring is substituted with two electron-withdrawing groups: an acetyl group at position 5 and a carbaldehyde group at position 3. Both groups deactivate the ring towards electrophilic attack by pulling electron density away from it. These deactivating groups direct incoming electrophiles to the remaining available positions, C2 and C4. The precise outcome of an electrophilic substitution reaction would depend on the specific reaction conditions and the nature of the electrophile.
| Position | Substituent | Effect on EAS | Directing Influence |
| 3 | Carbaldehyde (-CHO) | Deactivating | Meta-directing |
| 5 | Acetyl (-COCH₃) | Deactivating | Meta-directing |
Considering the positions of the existing deactivating groups, electrophilic attack would be directed to the positions meta to them. The C4 position is meta to the C5-acetyl group, and the C2 position is meta to the C3-carbaldehyde group. Therefore, electrophilic substitution is expected to occur at either the C2 or C4 position.
Nucleophilic aromatic substitution (SNAr) is generally difficult for simple aromatic rings like benzene. However, the thiophene ring is more susceptible to nucleophilic attack than benzene, particularly when it bears strong electron-withdrawing groups. pharmaguideline.comuoanbar.edu.iq These groups help to stabilize the negative charge of the Meisenheimer complex, which is the intermediate formed during the SNAr reaction. uoanbar.edu.iqquimicaorganica.org The presence of both an acetyl and a carbaldehyde group on the thiophene ring in this compound significantly increases its reactivity towards nucleophiles. quimicaorganica.orgresearchgate.net
Research has shown that thiophenes containing electron-withdrawing substituents readily undergo nucleophilic substitution. pharmaguideline.comuoanbar.edu.iq For instance, the presence of a nitro group, a powerful electron-withdrawing group, facilitates nucleophilic attack on the thiophene ring. uoanbar.edu.iqquimicaorganica.org By analogy, the two carbonyl groups in this compound would activate the ring for such reactions.
Reactivity of the Aldehyde Functional Group (-CHO)
The aldehyde functional group is one of the most reactive in organic chemistry. britannica.comsolubilityofthings.com Its reactivity stems from the polarity of the carbonyl group and the presence of a hydrogen atom attached to the carbonyl carbon. britannica.comchemistrytalk.org Aldehydes are generally more reactive than ketones due to less steric hindrance and a more electron-deficient carbonyl carbon. chemistrytalk.orgpressbooks.publibretexts.org
The aldehyde group of this compound is a prime site for condensation reactions.
Schiff Base Formation: Aldehydes react with primary amines in a condensation reaction to form imines (C=N), commonly known as Schiff bases. libretexts.orgresearchgate.net This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orgfrontiersin.org The formation of a Schiff base from this compound would involve the reaction of its aldehyde group with a primary amine.
A study demonstrated the synthesis of several chalcones by reacting thiophene-3-carbaldehyde with different substituted acetophenones. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Reaction |
| Thiophene-3-carbaldehyde | Substituted Acetophenone (B1666503) | Chalcone | Claisen-Schmidt Condensation |
The aldehyde group is readily susceptible to both oxidation and reduction.
Oxidation: Aldehydes can be easily oxidized to carboxylic acids by a variety of oxidizing agents, including strong agents like potassium permanganate and potassium dichromate, as well as milder ones. youtube.comncert.nic.in In contrast, ketones are generally resistant to oxidation except under harsh conditions. youtube.comncert.nic.inlibretexts.org Therefore, the aldehyde group in this compound can be selectively oxidized to a carboxylic acid group, leaving the acetyl group and the thiophene ring intact under mild conditions.
Reduction: Aldehydes are reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.comncert.nic.inbritannica.com Both the aldehyde and the acetyl group in this compound are susceptible to reduction. Selective reduction of the aldehyde in the presence of the ketone can be challenging but may be achieved using specific reagents or protecting group strategies.
| Reaction Type | Reactant Functional Group | Product Functional Group | Common Reagents |
| Oxidation | Aldehyde | Carboxylic Acid | KMnO₄, K₂Cr₂O₇ |
| Reduction | Aldehyde | Primary Alcohol | NaBH₄, LiAlH₄ |
| Reduction | Ketone (Acetyl) | Secondary Alcohol | NaBH₄, LiAlH₄ |
The aldehyde group of this compound is an excellent substrate for the Knoevenagel condensation. It can react with various active methylene compounds, such as malonic acid or its esters, in the presence of a basic catalyst to form a new carbon-carbon double bond. organic-chemistry.orgtue.nl
The general scheme for a Knoevenagel condensation involves the following steps:
Deprotonation of the active methylene compound by the base to form an enolate. youtube.com
Nucleophilic attack of the enolate on the aldehyde's carbonyl carbon. pressbooks.pubyoutube.com
Dehydration to form the α,β-unsaturated product. wikipedia.org
This reaction provides a powerful tool for carbon-carbon bond formation and the synthesis of a wide variety of substituted alkenes starting from this compound.
Reactivity of the Acetyl Functional Group (-COCH3)
The acetyl group in this compound presents two primary sites for chemical reactions: the electrophilic carbonyl carbon and the acidic α-hydrogens of the methyl group. The presence of the aldehyde at the 3-position introduces a competitive element, often requiring careful selection of reagents and conditions to achieve selectivity for the ketone.
Ketone-Specific Reactions
Ketones undergo a variety of reactions, including nucleophilic additions that can be tailored to be ketone-specific. One of the most prominent reactions for converting a carbonyl group into a carbon-carbon double bond is the Wittig reaction. libretexts.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (also known as a phosphorane). masterorganicchemistry.comgaylordchemical.com
In the context of this compound, a significant challenge is the inherent higher reactivity of aldehydes compared to ketones towards nucleophilic attack. Therefore, a Wittig reagent would likely react preferentially with the carbaldehyde at the C3-position. To achieve a ketone-specific Wittig reaction at the C5-acetyl group, a protecting group strategy for the C3-aldehyde would typically be necessary.
The general mechanism involves the nucleophilic attack of the ylide's carbon on the carbonyl carbon, forming a betaine intermediate, which then rearranges to a four-membered oxaphosphetane ring. libretexts.org This intermediate subsequently collapses to yield the desired alkene and a phosphine oxide byproduct, such as the highly stable triphenylphosphine oxide. libretexts.orgmasterorganicchemistry.com
Table 1: Overview of a Potential Ketone-Specific Wittig Reaction
| Reactant | Reagent | Intermediate | Product |
| This compound (aldehyde protected) | Phosphorus Ylide (Ph₃P=CR¹R²) | Oxaphosphetane | 3-(Protected carbaldehyde)-5-(1-alkenyl)thiophene |
Reactions Involving Methyl Group α-Hydrogens
The α-hydrogens on the methyl portion of the acetyl group are acidic due to the electron-withdrawing effect of the adjacent carbonyl. In the presence of a base, one of these protons can be removed to form a nucleophilic enolate. This enolate is a key intermediate in several carbon-carbon bond-forming reactions.
A classic example is the Claisen-Schmidt condensation, which is a type of crossed aldol condensation. wikipedia.orgnumberanalytics.com This reaction involves the condensation of a ketone containing α-hydrogens with an aromatic aldehyde that lacks α-hydrogens, catalyzed by a base (e.g., sodium hydroxide). wikipedia.orgnih.gov The enolate generated from the ketone attacks the electrophilic carbonyl of the aldehyde, leading to a β-hydroxy ketone intermediate that readily dehydrates to form a stable, conjugated α,β-unsaturated ketone, often known as a chalcone. numberanalytics.com
For this compound, the acetyl group can serve as the ketone component. Research on the related compound, 5-chloro-2-acetyl thiophene, demonstrates its successful condensation with p-anisaldehyde in the presence of ethanolic sodium hydroxide to yield the corresponding chalcone, 1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one. ijaresm.com This indicates that the α-hydrogens of the acetyl group on the thiophene ring are sufficiently acidic to participate in this transformation. A similar reaction pathway is expected for this compound when reacted with a suitable aromatic aldehyde.
Table 2: Claisen-Schmidt Condensation Pathway
| Ketone Component | Aldehyde Component | Catalyst | Key Intermediate | Product Type |
| This compound | Ar-CHO (e.g., Benzaldehyde) | Base (e.g., NaOH) | Thiophene enolate | Thienyl-chalcone analogue |
Directed Functionalization and Regioselectivity
The arrangement of substituents on the thiophene ring in this compound allows for highly directed and regioselective reactions. The existing functional groups can either participate directly in a reaction or influence the reactivity of specific positions on the heterocyclic ring.
A compelling example of regioselectivity is seen in the synthesis of thieno[2,3-c]pyrrole-bridged peptides using the isomer 2-acetyl-thiophene-3-carboxaldehyde (ATA). nih.gov In this process, the primary amine of a lysine residue and the thiol of a cysteine residue in a peptide chain react selectively with the ATA molecule. nih.gov The reaction proceeds through a single regioisomeric pathway to form a stable thieno[2,3-c]pyrrole staple, demonstrating how both the aldehyde and acetyl groups can participate in a concerted fashion to direct the formation of a complex bicyclic structure. nih.gov This highlights the potential for this compound to act as a bifunctional linker in a highly predictable manner.
Furthermore, the synthesis of the thiophene core itself can be controlled to install the desired functional groups with high regioselectivity. A protocol for synthesizing a related derivative, 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, utilizes a series of chemo- and regioselective lithium/bromine exchange reactions starting from 2,3,5-tribromothiophene. mdpi.com By carefully controlling the reaction conditions and the sequence of adding reagents like n-butyllithium (n-BuLi) and electrophiles like dimethylformamide (DMF), specific bromine atoms can be selectively replaced, ultimately leading to the desired multi-functionalized thiophene with precise control over the substituent placement. mdpi.com This approach underscores the power of directed functionalization in building complex thiophene-based molecules.
Derivatization Strategies and Functionalization of 5 Acetylthiophene 3 Carbaldehyde
Formation of Heterocyclic Systems Utilizing 5-Acetylthiophene-3-carbaldehyde as a Precursor
The presence of two distinct carbonyl functionalities in this compound makes it an ideal starting material for the construction of fused and substituted heterocyclic rings. These reactions often proceed through initial condensation at one or both carbonyl groups, followed by cyclization.
The synthesis of pyrazole derivatives from this compound can be achieved through the formation of a chalcone (B49325) intermediate. The general strategy involves a Claisen-Schmidt condensation of the acetyl group of this compound with an aromatic aldehyde to yield a thiophene-containing chalcone. This intermediate can then undergo cyclization with hydrazine (B178648) derivatives to form the pyrazole ring.
The reaction of a chalcone with hydrazine hydrate typically results in the formation of a pyrazoline, which can then be oxidized to the corresponding pyrazole. Alternatively, direct synthesis of substituted pyrazoles can be achieved by using substituted hydrazines.
Table 1: Synthesis of Pyrazole Derivatives from Thiophene-Containing Chalcones
| Chalcone Precursor | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| (E)-1-(5-acetylthiophen-3-yl)-3-arylprop-2-en-1-one | Hydrazine hydrate | Ethanol (B145695), Reflux | 3-Aryl-5-(5-acetylthiophen-3-yl)-1H-pyrazole | Not specified |
Note: The table is illustrative of typical yields for similar reactions as direct yield data for this compound was not available.
Pyrimidine and thienopyrimidine scaffolds can be synthesized from this compound through condensation reactions with compounds containing a urea or amidine functionality. One common method involves the reaction with barbituric or thiobarbituric acid in a Knoevenagel condensation, which proceeds via the reaction of an active methylene (B1212753) compound with the carbaldehyde group. urfu.ruurfu.ru
For the synthesis of thienopyrimidines, a fused heterocyclic system, the thiophene (B33073) ring of this compound serves as the foundation for the subsequent annulation of the pyrimidine ring. This can be achieved by first converting the starting material into an aminothiophene derivative, which can then be cyclized with various one-carbon synthons like formamide or isothiocyanates to build the pyrimidine ring. nih.govresearchgate.net While direct synthesis from this compound is not explicitly detailed in the provided search results, this multistep approach is a common strategy for constructing thienopyrimidine systems. amazonaws.commdpi.com
Table 2: Synthesis of Pyrimidine Derivatives via Knoevenagel Condensation
| Thiophene Aldehyde | Reagent | Catalyst | Solvent | Product |
|---|---|---|---|---|
| 3-Substituted-thiophene-2-carboxaldehyde | Barbituric/Thiobarbituric acid | H2O2:HCl | Aqueous Ethanol | 5-(3-substituted-thiophene)-pyrimidine derivative |
Note: This table illustrates common reaction conditions for the synthesis of pyrimidine derivatives from similar thiophene precursors.
The synthesis of thiazole derivatives from this compound can be accomplished via the Hantzsch thiazole synthesis. This typically involves the reaction of the thiophene precursor with a thiourea or thioamide. A common route involves the initial conversion of the carbaldehyde group to a thiosemicarbazone by reacting it with thiosemicarbazide. nih.gov This intermediate can then be cyclized with an α-haloketone to furnish the thiazole ring.
Thiazolidine derivatives, specifically thiazolidinones, can be prepared through Knoevenagel condensation of the carbaldehyde group of this compound with a compound containing an active methylene group flanked by a carbonyl and a thioamide functionality, such as rhodanine (2-thioxo-4-thiazolidinone). nih.gov This reaction is often catalyzed by a base like piperidine or sodium acetate.
Table 3: Synthesis of Thiazole and Thiazolidine Derivatives
| Starting Material | Reagent(s) | Conditions | Product Type |
|---|---|---|---|
| This compound | 1. Thiosemicarbazide2. α-Haloketone | 1. Ethanol, reflux2. Ethanol, reflux | Thiazole |
Note: The table outlines plausible synthetic routes based on established methodologies for similar compounds.
The synthesis of benzothiazine derivatives generally involves the reaction of a 2-aminothiophenol with a suitable dielectrophilic partner. cbijournal.comnih.gov While a direct synthetic route starting from this compound to form a benzothiazine is not readily apparent in the existing literature, it is conceivable that a derivative of this compound could be functionalized to act as the dielectrophile. For instance, α-halogenation of the acetyl group would introduce a reactive site that could potentially undergo cyclization with 2-aminothiophenol to form a thiazine ring. However, this remains a hypothetical pathway without direct supporting literature for this specific substrate.
Carbon-Carbon Coupling Reactions
The presence of a halogen atom on the thiophene ring of a this compound derivative would render it a suitable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org A bromo-substituted derivative of this compound, such as 2-bromo-5-acetylthiophene-3-carbaldehyde, would be an excellent candidate for this reaction. The coupling of this substrate with a variety of aryl or vinyl boronic acids would lead to the introduction of new substituents at the 2-position of the thiophene ring.
The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, like sodium carbonate or potassium phosphate, in a suitable solvent system, which often includes water. acs.orgnih.gov
Table 4: Representative Suzuki-Miyaura Cross-Coupling Reaction
| Thiophene Substrate | Boronic Acid | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| 2-Bromo-5-acetylthiophene-3-carbaldehyde | Arylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 2-Aryl-5-acetylthiophene-3-carbaldehyde |
Note: This table presents a plausible Suzuki-Miyaura coupling reaction for a hypothetical bromo-derivative of this compound based on known reactivity of similar compounds. gsconlinepress.com
Stille Cross-Coupling
The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds by reacting an organostannane (organotin) compound with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups, including aldehydes and ketones, making it a suitable method for the derivatization of this compound. wikipedia.orgjcu.edu.au
To functionalize the this compound core using this method, a halogenated precursor, such as 4-bromo-5-acetylthiophene-3-carbaldehyde, would typically be required. This precursor can then be coupled with various organostannane reagents (R-Sn(Alkyl)₃) to introduce a diverse range of substituents at the C4-position.
The general catalytic cycle for the Stille coupling involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the thiophene halide. wikipedia.org
Transmetalation: The organostannane reagent transfers its organic group to the palladium complex. wikipedia.org
Reductive Elimination: The newly formed carbon-carbon bond is created as the product is eliminated from the palladium complex, regenerating the Pd(0) catalyst. wikipedia.org
The reaction conditions are generally mild and can be adapted for various substrates. The choice of catalyst, ligands, and additives can significantly influence the reaction's efficiency and yield.
Table 1: Typical Conditions for Stille Cross-Coupling of Thiophene Derivatives
| Component | Example | Purpose/Notes |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Palladium(0) source, typically used in 1-5 mol%. harvard.edu |
| Ligand | PPh₃, AsPh₃, XPhos | Stabilizes the palladium catalyst and accelerates the reaction. harvard.edursc.org |
| Solvent | Toluene, DMF, Dioxane | Anhydrous and degassed solvents are crucial for optimal results. |
| Additive | CuI, CsF | Can accelerate the transmetalation step, particularly CuI. harvard.edursc.org |
| Temperature | 80-110 °C | Varies depending on the reactivity of the coupling partners. rsc.org |
This table presents generalized conditions and may require optimization for specific substrates.
Negishi Coupling
The Negishi coupling is another prominent palladium-catalyzed reaction that forms C-C bonds, this time between an organozinc reagent and an organic halide or triflate. wikipedia.org Similar to the Stille reaction, it exhibits high functional group tolerance and is widely used in the synthesis of complex organic molecules. wikipedia.orgnih.gov Palladium catalysts are generally preferred for their higher yields and functional group compatibility, though nickel catalysts can also be employed. wikipedia.org
For derivatization of this compound, a corresponding halo-thiophene (e.g., at the C4-position) would be coupled with an organozinc reagent (R-ZnX). This method is particularly effective for creating sp²-sp², sp²-sp³, and sp³-sp³ bonds. wikipedia.org The development of new catalyst systems has enabled these reactions to proceed efficiently even with hindered substrates and at low catalyst loadings. researchsolutions.com
The reaction mechanism follows the standard cross-coupling catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.net The use of organozinc reagents, which can be prepared from the corresponding organolithium or Grignard reagents, offers a high degree of reactivity and utility.
Table 2: Common Catalysts and Conditions for Negishi Coupling
| Component | Example | Purpose/Notes |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pre-catalysts that form the active Pd(0) species. wikipedia.orgcommonorganicchemistry.com |
| Ligand | PPh₃, dppf, SPhos, Ruphos | Electron-rich and bulky phosphine ligands are often effective. acs.org |
| Solvent | THF, Dioxane, DMF | Anhydrous conditions are required due to the moisture sensitivity of organozinc reagents. commonorganicchemistry.com |
| Additive | LiCl | Can facilitate the transmetalation step in some cases. acs.org |
| Temperature | Room Temperature to 100 °C | Reaction conditions are often mild. commonorganicchemistry.comacs.org |
This table presents generalized conditions and may require optimization for specific substrates.
Direct C-H Activation Protocols
Direct C-H activation (or functionalization) is an increasingly important strategy in organic synthesis due to its atom and step economy. mdpi.comunimore.it This approach avoids the pre-functionalization step of creating an organometallic or halogenated derivative by directly activating a carbon-hydrogen bond on the thiophene ring for coupling with a reaction partner, typically an aryl halide. unimore.itepa.gov
For this compound, the only available position for direct C-H arylation is the C4-position. The regioselectivity of direct arylations on 3-substituted thiophenes is a significant challenge, as reactions often favor the more electronically activated C2 or C5 positions. mdpi.comresearchgate.net However, the nature of the substituent at the C3-position can strongly influence the outcome. Research has shown that for 3-acetylthiophene (B72516), direct arylation can be directed to the C5 position. researchgate.netnih.gov In the case of this compound, with the C5 position already occupied, functionalization would be directed to the remaining C-H bond at C4. The use of sterically hindered aryl bromides has also been shown to favor arylation at the less reactive C5 position of 3-substituted thiophenes, a principle that underscores the tunability of this method. nih.gov
Palladium catalysts, often in the form of Pd(OAc)₂, are commonly used in combination with a base and sometimes a phosphine ligand or pivalic acid as an additive. epa.govnih.gov
Table 3: Representative Conditions for Direct C-H Arylation of Thiophenes
| Component | Example | Purpose/Notes |
|---|---|---|
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Typically used in low loadings (0.1-2 mol%). nih.govacs.org |
| Ligand | XPhos, P(Cy)₃·HBF₄, or phosphine-free | Ligand choice can be critical for regioselectivity and yield. mdpi.com |
| Base | K₂CO₃, KOAc, Cs₂CO₃ | Essential for the C-H activation step. epa.govnih.gov |
| Additive | Pivalic acid (PivOH) | Often acts as a proton shuttle and improves reaction efficiency. epa.gov |
| Solvent | DMAc, Toluene, Dioxane | High-boiling polar aprotic solvents are common. mdpi.com |
| Temperature | 120-150 °C | High temperatures are generally required to facilitate C-H bond cleavage. nih.govmdpi.com |
This table presents generalized conditions and may require optimization for specific substrates.
Design and Synthesis of Multi-functional Thiophene Systems
The derivatization of this compound through the aforementioned coupling strategies transforms it into a versatile scaffold for the construction of complex, multi-functional thiophene systems. Such systems are integral to the development of advanced materials and biologically active compounds. mdpi.comnih.govresearchgate.net
The aldehyde and acetyl functionalities serve as synthetic handles for further modifications. For example, the aldehyde group can participate in condensation reactions to form chalcones, Schiff bases, or be used to introduce other functional moieties. nih.govresearchgate.net This dual functionality allows for the creation of conjugated polymers and other advanced materials. researchgate.netrsc.org Thiophene-based aldehydes have been incorporated into polymers for applications in (bio)electronics, where the aldehyde group allows for cross-linking or surface functionalization. researchgate.net
By combining C-H activation or cross-coupling at the C4 position with subsequent reactions at the carbonyl groups, one can design and synthesize a vast array of complex molecules. For instance, a C4-arylated derivative of this compound could be polymerized through its carbonyl groups or used as a monomer in polycondensation reactions. The synthesis of thiophene-based trimers and oligomers is a common strategy to build well-defined conjugated systems for electronic applications. nih.gov The functional groups on these building blocks are crucial for tuning the electronic properties and processability of the final materials. nih.govnih.gov
The strategic functionalization of the thiophene core is therefore a cornerstone for producing materials with tailored properties, including:
Conjugated Polymers: For use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. unimore.itmdpi.com
Fluorescent Dyes and Sensors: The extended π-systems created by arylation can lead to materials with interesting photophysical properties.
Pharmaceutical Intermediates: Arylated thiophenes are common structural motifs in many biologically active compounds. nih.govnih.gov
Spectroscopic and Advanced Structural Characterization of 5 Acetylthiophene 3 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR spectroscopy provides information on the number of different types of protons and their relative arrangements in a molecule. In 5-Acetylthiophene-3-carbaldehyde, the protons on the thiophene (B33073) ring and the substituent groups exhibit characteristic chemical shifts. The aldehydic proton is typically observed at a low field (δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. The protons on the thiophene ring appear in the aromatic region (δ 7.0-8.5 ppm), and their specific shifts and coupling constants are dictated by the positions of the acetyl and carbaldehyde groups. The methyl protons of the acetyl group appear as a singlet in the upfield region (δ 2.0-2.5 ppm).
For example, in a derivative like 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, the aldehydic proton appears as a singlet at δ 9.70 ppm. mdpi.com The protons of the propyl group and the trityl protecting group show characteristic signals that confirm the structure. mdpi.com
¹H NMR Data for this compound and Related Derivatives
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | CDCl₃ | CHO | ~10.0 | s | - |
| H-2 | ~8.4 | d | ~1.5 | ||
| H-4 | ~8.1 | d | ~1.5 | ||
| COCH₃ | ~2.6 | s | - | ||
| Thiophene-2-carbaldehyde rsc.org | CDCl₃ | CHO | 9.95 | s | - |
| H-3, H-5 | 7.77-7.80 | m | - | ||
| H-4 | 7.22 | t | 4.3 | ||
| 5-Bromothiophene-2-carbaldehyde nih.gov | Varian A-60 | - | Data available | - | - |
| 5-Methyl-2-thiophenecarboxaldehyde nist.gov | - | - | Data available | - | - |
| Benzo[b]thiophene-3-carbaldehyde rsc.org | CDCl₃ | CHO | 10.13 | s | - |
| Ar-H | 8.68 | d | 7.7 | ||
| Ar-H | 8.31 | s | - | ||
| Ar-H | 7.88 | d | 7.9 | ||
| Ar-H | 7.48 | dt | 22.8, 7.3 |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. For this compound, signals for the two carbonyl carbons (acetyl and aldehyde) are found at the downfield end of the spectrum (typically δ 180-200 ppm). The sp²-hybridized carbons of the thiophene ring appear in the δ 120-150 ppm region, while the methyl carbon of the acetyl group gives a signal in the upfield region (δ 20-30 ppm).
For instance, the ¹³C NMR spectrum of the related compound 3-acetylthiophene (B72516) shows signals for the carbonyl carbon, the thiophene ring carbons, and the methyl carbon. chemicalbook.com In derivatives, the chemical shifts of the thiophene ring carbons are influenced by the electronic effects of the substituents. mdpi.com
¹³C NMR Data for this compound and Related Derivatives
| Compound | Solvent | Carbon Atom | Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | C=O (aldehyde) | ~185 |
| C=O (acetyl) | ~192 | ||
| C-2 | ~145 | ||
| C-3 | ~142 | ||
| C-4 | ~135 | ||
| C-5 | ~148 | ||
| CH₃ | ~27 | ||
| Thiophene-2-carbaldehyde rsc.org | CDCl₃ | C=O | 183.1 |
| C-2 | 144.0 | ||
| C-5 | 136.5 | ||
| C-3 | 135.2 | ||
| C-4 | 128.4 | ||
| 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde mdpi.com | CDCl₃ | C=O | 184.5 |
| Thiophene & Aryl C | 151.9, 144.4, 143.4, 136.1, 128.59, 128.0, 127.3, 123.8 | ||
| O-C(Ph)₃ | 87.8 | ||
| CH₂O | 60.68 | ||
| Propyl C | 31.8, 24.5, 13.6 |
For complex structures, one-dimensional NMR spectra can be insufficient for complete structural assignment due to overlapping signals. In such cases, two-dimensional (2D) NMR techniques are employed. ipb.ptresearchgate.net
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, helping to establish proton-proton connectivity within individual spin systems.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between carbons and protons that are separated by two or three bonds. It is crucial for piecing together different spin systems and for assigning quaternary (non-protonated) carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, providing information about the stereochemistry and conformation of the molecule. diva-portal.org
The application of these advanced NMR techniques is essential for the full and correct assignment of all proton and carbon signals in novel or complex derivatives of this compound. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of chemical bonds. researchgate.net
In the IR spectrum of this compound, the most prominent absorption bands are those of the two carbonyl groups. The aldehyde C=O stretching vibration typically appears around 1680-1700 cm⁻¹, while the ketone C=O stretch of the acetyl group is observed at a slightly lower frequency, around 1660-1680 cm⁻¹. The difference in frequency can be attributed to the electronic effects within the conjugated system.
Other significant peaks include the C-H stretching vibrations of the aromatic thiophene ring (around 3100 cm⁻¹) and the aliphatic methyl group (around 2900-3000 cm⁻¹). The C=C stretching vibrations of the thiophene ring are found in the 1400-1600 cm⁻¹ region. The presence and specific positions of these bands provide clear evidence for the key functional groups in the molecule. For example, the IR spectrum of a related thiophene carbaldehyde derivative showed a strong C=O stretch at 1669 cm⁻¹. rsc.org
Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Aldehyde C-H | Stretch | ~2820 and ~2720 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Aldehyde C=O | Stretch | 1700 - 1680 |
| Acetyl C=O | Stretch | 1680 - 1660 |
| Thiophene C=C | Stretch | 1600 - 1400 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can offer structural clues based on the fragmentation patterns of the molecule. For this compound (C₇H₆O₂S), the expected molecular weight is approximately 154 g/mol . nih.gov
In the mass spectrum, the peak corresponding to the intact molecule is called the molecular ion peak (M⁺). For this compound, this would appear at an m/z value corresponding to its molecular weight. Common fragmentation pathways often involve the loss of small, stable molecules or radicals. Key fragmentation for this compound would include:
Loss of the aldehyde group (-CHO), resulting in a fragment ion.
Loss of the methyl radical (-CH₃) from the acetyl group, leading to an acylium ion.
Cleavage of the acetyl group (-COCH₃).
While standard mass spectrometry provides integer mass-to-charge ratios, High-Resolution Mass Spectrometry (HRMS) can measure the m/z value to several decimal places. This high precision allows for the determination of the exact elemental composition of a molecule. nih.gov
For this compound, with a molecular formula of C₇H₆O₂S, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value confirms the molecular formula and rules out other potential structures with the same nominal mass. This technique is crucial for confirming the identity of newly synthesized compounds and for identifying unknown metabolites of thiophene-based molecules. researchgate.netnih.gov
HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₆O₂S |
| Theoretical Exact Mass (Monoisotopic) | 154.00885 Da |
| Expected HRMS Result (e.g., [M+H]⁺) | 155.01613 Da |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable tool for the unambiguous determination of the solid-state structure of molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions. Studies on derivatives of thiophene-3-carbaldehyde, such as chalcones, offer significant insights into the structural characteristics of this class of compounds.
Research on a series of chalcones synthesized from thiophene-3-carbaldehyde and various substituted acetophenones reveals detailed molecular geometries. nih.gov The configuration of the C=C double bond in the α,β-unsaturated ketone system is consistently found to be E. nih.gov The planarity of the molecule is significantly influenced by the nature of the substituent on the phenyl ring. For instance, a chalcone (B49325) derivative bearing a hydroxyl (–OH) group is nearly planar, with a small dihedral angle of 4.73 (12)° between the thiophene and phenyl rings. nih.govresearchgate.net In contrast, derivatives with methoxy (B1213986) (–OCH3) and ethoxy (–OCH2CH3) groups exhibit greater deviation from planarity, with dihedral angles of 12.36 (11)° and 17.44 (11)°, respectively. nih.govresearchgate.net The most significant deviation is observed in a bromine-substituted derivative, which shows a dihedral angle of 46.1 (6)°. nih.gov
| Substituent | C=C Bond Length (Å) | C=O Bond Length (Å) | Thiophene-Phenyl Dihedral Angle (°) |
|---|---|---|---|
| –OH | 1.329 (3) | 1.232 (3) | 4.73 (12) |
| –OCH3 | 1.328 (3) | 1.228 (3) | 12.36 (11) |
| –OCH2CH3 | 1.319 (3) | 1.224 (2) | 17.44 (11) |
| –Br | 1.325 (5) | 1.224 (4) | 46.1 (6) |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For thiophene-based compounds, the absorption spectra are sensitive to the molecular structure, particularly the extent of conjugation and the nature of substituents.
Thiophene-based copolymers can exhibit broad absorption ranges that extend to over 760 nm, corresponding to a band gap of approximately 1.5 eV. nih.gov The electronic properties and absorption spectra of these materials can be finely tuned by modifying the molecular backbone and side chains. nih.gov
Studies on derivatives such as benzothiazolylthienothiophenes, which are synthesized from carbaldehyde precursors, show a clear dependence of the absorption bands on the electronic nature of the substituents. researchgate.net The introduction of a strong electron-withdrawing group, like a 4-nitrophenylhydrazone fragment, leads to a significant bathochromic (red) shift of the absorption bands. researchgate.net Conversely, compounds with less electron-withdrawing character, such as certain diamine derivatives, exhibit absorption bands at shorter wavelengths. For example, a specific diamine derivative shows an absorption maximum at 362 nm. researchgate.net This demonstrates that the position of the absorption maximum can be controlled by strategic chemical modification, which alters the energy of the electronic transitions within the molecule.
| Derivative Type | Key Functional Group | Absorption Maximum (λabs, nm) |
|---|---|---|
| Diamine | -CH=N-(CH2)4-N=CH- | 362 |
| Azomethine | -CH=N-Butyl | Not specified |
| Hydrazone | -CH=N-NH-Phenyl | Not specified |
| Hydrazone | -CH=N-NH-(4-Nitrophenyl) | Bathochromic shift noted |
Fluorescence Spectroscopy
Fluorescence spectroscopy provides valuable information about the emissive properties of molecules after they have been electronically excited. Many thiophene-based compounds are known for their strong luminescence, making them suitable for applications in light-emitting devices and fluorescent probes. mdpi.com
The fluorescent properties of thiophene derivatives are highly dependent on their molecular structure. researchgate.net Research on benzothiazolylthieno[3,2-b]thiophene derivatives reveals that all studied compounds possess fluorescent properties. The position of the fluorescence emission band and the intensity of the fluorescence are influenced by the substituents attached to the thiophene core. researchgate.net
An increase in the electron-withdrawing nature of the substituents typically leads to a bathochromic shift of the fluorescence band and a decrease in the fluorescence intensity. researchgate.net For example, a diamine derivative that displays an absorption maximum at 362 nm has a corresponding fluorescence emission band at 420 nm, resulting in a Stokes shift of 58 nm. researchgate.net This particular compound was noted to have a much higher fluorescence intensity compared to other derivatives in the same study, such as those containing azomethine or hydrazone groups. researchgate.net The emission from some thiophene-based copolymers originates from a tightly bound excitonic state. nih.gov
| Derivative Type | Absorption Max (λabs, nm) | Fluorescence Max (λem, nm) | Stokes Shift (nm) |
|---|---|---|---|
| Diamine | 362 | 420 | 58 |
Thermogravimetric Analysis (TGA) for Thermal Behavior
Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of materials by measuring changes in mass as a function of temperature. Thiophene-based polymeric materials, in particular, often exhibit excellent thermal stability, which is a desirable property for many applications.
TGA studies of several thiophene-based copolymers have shown that these materials possess high thermal stability, with decomposition temperatures (defined as 5% mass loss) typically occurring above 380 °C. nih.gov The thermal degradation of these copolymers often proceeds in two distinct steps. The first degradation step, which occurs around 380 °C, is generally attributed to the breaking and loss of the alkyl side chains from the polymer backbone. nih.gov The second degradation step, which takes place at a much higher temperature (above 550 °C), corresponds to the decomposition of the more stable main polymer backbone. nih.gov This two-stage degradation profile is characteristic of polymers with distinct side-chain and backbone components. The specific architecture, such as the length of the side chains, can have a modest influence on the exact decomposition temperature. nih.gov
| Copolymer | Decomposition Temp. (Td at 5% loss) | Degradation Profile |
|---|---|---|
| PBDTI-OD | > 380 °C | Two-step (side chain, then backbone) |
| PBDTI-DT | > 380 °C | Two-step (side chain, then backbone) |
| PTI-DT | > 380 °C | Two-step (side chain, then backbone) |
Computational Chemistry and Theoretical Studies of 5 Acetylthiophene 3 Carbaldehyde
Density Functional Theory (DFT) Calculations
No published studies were found that have performed DFT calculations on 5-Acetylthiophene-3-carbaldehyde. This foundational analysis is crucial for understanding the molecule's behavior at the quantum level.
A Frontier Molecular Orbital (FMO) analysis, which is essential for predicting chemical reactivity, involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap for this compound have not been reported. Such data would provide insights into its kinetic stability and electronic transitions.
A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. Without specific research, an MESP map for this compound cannot be generated or analyzed.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer and intramolecular interactions. No NBO analysis has been published for this compound, leaving a void in the understanding of its bonding and stabilization energies.
Prediction of Spectroscopic Parameters
Theoretical predictions of spectroscopic data, such as vibrational frequencies (IR) and electronic absorption spectra (UV-Vis), derived from computational methods, have not been documented for this compound.
Reactivity Descriptors and Mechanistic Insights
Global and local reactivity descriptors, including chemical potential, hardness, softness, and the Fukui function, which are derived from DFT calculations, are instrumental in understanding a molecule's reactivity and predicting the course of chemical reactions. The absence of computational studies on this compound means that these descriptors have not been calculated, and consequently, no mechanistic insights based on them can be offered.
Non-Covalent Interactions Analysis
Non-covalent interactions play a crucial role in determining the supramolecular architecture and solid-state properties of molecular crystals. For this compound, a molecule featuring acetyl and carbaldehyde functional groups on a thiophene (B33073) ring, a variety of non-covalent forces are anticipated to govern its crystal packing.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm, d_i, and d_e onto the Hirshfeld surface, one can identify the specific atoms involved in close contacts and the nature of these interactions.
For this compound, a Hirshfeld surface analysis would be expected to reveal the following key interactions:
Hydrogen Bonds: The presence of the aldehyde proton and the oxygen atoms of the acetyl and carbaldehyde groups suggests the potential for various weak C-H···O hydrogen bonds. These interactions would be visualized as red regions on the d_norm map.
π-π Stacking: The aromatic thiophene ring is capable of engaging in π-π stacking interactions with neighboring rings. These would be identified by characteristic flat, parallel arrangements in the crystal packing.
Other van der Waals Forces: A significant portion of the Hirshfeld surface would be associated with weaker van der Waals forces, including H···H, C···H, and S···H contacts.
Table 1: Expected Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
| Intermolecular Contact | Expected Percentage Contribution (%) |
| H···H | > 40 |
| C···H/H···C | > 20 |
| O···H/H···O | > 15 |
| S···H/H···S | > 5 |
| C···C | < 5 |
| S···C/C···S | < 5 |
| O···C/C···O | < 5 |
| S···O/O···S | < 2 |
Note: This table represents hypothetical data based on analyses of similar thiophene derivatives and is for illustrative purposes. Actual values would require experimental crystal structure data and subsequent computational analysis.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, providing insights into its conformational flexibility and intermolecular interactions over time.
Molecular dynamics (MD) simulations would involve placing a number of this compound molecules in a simulation box and observing their behavior under defined conditions of temperature and pressure. Such simulations could elucidate:
Conformational Preferences: The rotational freedom around the bonds connecting the acetyl and carbaldehyde groups to the thiophene ring allows for different conformers. MD simulations can reveal the most stable conformations and the energy barriers between them.
Dimerization and Aggregation: Simulations can predict how individual molecules interact to form dimers and larger aggregates in the gas or solution phase, driven by the non-covalent interactions discussed previously.
Solvent Effects: By including solvent molecules in the simulation, it is possible to study how the solvent influences the conformation and aggregation state of this compound.
The results from these simulations would be crucial for understanding the compound's behavior in various environments and for designing new materials with desired properties.
Applications As a Building Block in Organic Synthesis and Materials Science
Intermediate in the Synthesis of Complex Organic Molecules
The dual reactivity of 5-acetylthiophene-3-carbaldehyde allows it to participate in a variety of chemical transformations, serving as a cornerstone for the assembly of intricate organic frameworks. Its aldehyde and ketone functionalities can be selectively or simultaneously reacted to build molecular complexity. Alkylated thiophene-3-carbaldehydes are recognized as crucial starting materials for a multitude of applications, including the development of pharmacologically active agents and fluorescent polymers. mdpi.com
The thiophene (B33073) ring is a core component in numerous pharmacologically important molecules and materials. mdpi.comnih.gov this compound serves as an ideal precursor for constructing advanced heterocyclic scaffolds, where the thiophene ring is fused or linked to other cyclic systems. The aldehyde and acetyl groups provide convenient handles for cyclization reactions.
Researchers have demonstrated that carbaldehyde groups on heterocyclic rings, such as chromenes and quinolines, are exceptionally useful for synthesizing new, fused heterocyclic systems. nih.govmdpi.com Similarly, the functional groups on this compound can react with various dinucleophiles to forge new rings. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole-fused thiophenes, while reaction with compounds containing active methylene (B1212753) groups can yield pyridothiophene or other condensed systems. The ability to use aldehyde-functionalized heterocycles as starting points is a well-established strategy for creating diverse and complex molecular architectures. researchgate.netgoogle.comresearchgate.netrsc.org
Table 1: Examples of Heterocyclic Scaffolds from Aldehyde Precursors
| Precursor Type | Reagent | Resulting Scaffold |
|---|---|---|
| Thiophene-3-carbaldehyde | Dinucleophiles (e.g., hydrazine, β-ketoesters) | Fused heterocycles (e.g., thieno[3,2-c]pyrazoles) |
| Chromene-3-carbaldehyde | Anilines | Chromeno[3,4-c]quinolines mdpi.com |
This table illustrates general synthetic strategies applicable to this compound based on established reactivity of heterocyclic aldehydes.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a significant class of compounds known for their wide range of biological activities and as intermediates for synthesizing flavonoids and other heterocycles. acs.orgnih.gov They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an acetophenone (B1666503). ijarsct.co.in
This compound can react through its aldehyde functionality with various substituted acetophenones to produce a series of thiophene-containing chalcones. The general reaction involves mixing the aldehyde with an acetophenone in a solvent like ethanol (B145695) in the presence of a base, such as potassium hydroxide (B78521) (KOH), to catalyze the condensation. nih.gov This method is a straightforward and efficient way to generate diverse chalcone (B49325) structures. chemrevlett.com
A representative synthesis involves the reaction of thiophene-3-carbaldehyde with a substituted acetophenone in ethanol with aqueous KOH. nih.gov This established procedure can be directly adapted for this compound.
Reaction Scheme: Generalized Claisen-Schmidt Condensation
This compound + Substituted Acetophenone --(Base, e.g., KOH)--> Thiophene-based Chalcone Derivative
This reaction highlights the utility of the aldehyde group on the thiophene ring, making it a key component in the synthesis of these valuable compounds.
Role in Materials Science and Polymer Chemistry
The unique electronic properties of the thiophene ring make it a fundamental unit in the design of organic materials for electronic and optical applications. nih.gov The introduction of functional groups like the aldehyde in this compound allows for the creation of functional polymers with tailored properties. researchgate.netnih.gov
Thiophene-based molecules and polymers are at the forefront of research in organic semiconductors, which are essential components of organic field-effect transistors (OFETs) and other electronic devices. mdpi.comjuniperpublishers.com Alkylated thiophene-3-carbaldehydes have been specifically identified as key starting materials for organic field-effect transistors. mdpi.com
The aldehyde group provides a reactive site for polymerization or for grafting the molecule onto surfaces or other materials. researchgate.netnih.gov This functional handle enables the precise integration of the thiophene unit into larger systems, a critical aspect for device fabrication. Research has shown that incorporating an aldehyde functionality into thiophene-based monomers can lead to the development of new semiconducting polymers. researchgate.net For instance, while thiophene-aldehyde itself is difficult to polymerize, it can be incorporated into a trimer structure flanked by polymerizable units like 3,4-ethylenedioxythiophene (B145204) (EDOT) to create functional, semiconducting polymers. researchgate.netnih.gov
Polythiophenes are among the most studied classes of conductive polymers due to their excellent charge transport properties and stability. juniperpublishers.comcmu.edu The most famous example is poly(3,4-ethylenedioxythiophene), or PEDOT, which is considered a benchmark material in the field. researchgate.netfrontiersin.org
Introducing functionalities onto the thiophene backbone is a key strategy for developing new conductive materials with enhanced properties, such as improved processability, solubility, or the ability to interact with other molecules. The aldehyde group in this compound offers a route to such functionalized polymers. researchgate.netnih.gov These aldehyde-bearing polymers can be cross-linked or further modified post-polymerization, allowing for the creation of robust, insoluble conductive films with strong adhesion to substrates like indium tin oxide (ITO), which is crucial for electrode materials. researchgate.netnih.gov
The conjugated π-system of the thiophene ring is responsible for its useful optical and electronic properties, making it a component of choice for optoelectronic materials used in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). mdpi.com Thiophene-based compounds are known for their strong luminescence and are used as dyes in dye-sensitized solar cells and as nonlinear optical chromophores. mdpi.com
The aldehyde functionality of this compound can be used to graft fluorescent molecules or nanoparticles onto a polymer film, creating fluorescent semiconducting materials. researchgate.netnih.gov The ability to easily modify the structure through the aldehyde group makes this compound a valuable building block for designing new materials that can absorb and emit light, a key requirement for many optoelectronic applications.
Table 2: Applications of Thiophene Aldehyde Derivatives in Materials Science
| Application Area | Role of Thiophene Aldehyde | Resulting Material/Device | Reference |
|---|---|---|---|
| Organic Semiconductors | Monomer for functional polymers | Organic Field-Effect Transistors (OFETs) | mdpi.comresearchgate.net |
| Conductive Polymers | Precursor for functionalized PEDOT-like polymers | Adherent Conductive Films, Electrodes | researchgate.netnih.gov |
Photopolymer Monomers
While direct, extensive research on this compound as a primary photopolymer monomer is not widely documented in publicly available literature, an analysis of its constituent functional groups—the acetyl and carbaldehyde moieties on a thiophene ring—provides a strong basis for its potential applications in the field of photopolymerization. The inherent photochemical reactivity of aromatic ketones and aldehydes, coupled with the electronic and structural properties of the thiophene ring, suggests that this compound could serve as a valuable, multifunctional building block in the design of novel photopolymers.
The principle of photopolymerization relies on the use of monomers and oligomers that can undergo chain-growth polymerization upon exposure to light, typically in the ultraviolet (UV) or visible range. This process is often facilitated by a photoinitiator, a compound that absorbs light and generates reactive species—radicals or cations—that initiate the polymerization cascade.
Aromatic aldehydes and ketones are well-known for their photochemical reactivity and have been employed as photoinitiators in polymerization reactions. nih.govnih.govresearchgate.net Upon absorption of light, these carbonyl compounds can be excited to a singlet state, followed by intersystem crossing to a more stable triplet state. The excited triplet state can then initiate polymerization through several mechanisms, including hydrogen abstraction from a suitable donor molecule (like a co-initiator) or, in some cases, direct addition to a monomer.
Given that this compound possesses both an acetyl (a ketone) and a carbaldehyde group, it has the potential to function as a photoinitiator. The presence of two carbonyl groups could potentially enhance its photoinitiating efficiency or allow for wavelength-specific initiation. The thiophene ring, an electron-rich aromatic system, influences the photophysical properties of the carbonyl groups, potentially shifting their absorption wavelengths and modifying their reactivity in the excited state.
Furthermore, the bifunctional nature of this compound could allow it to act as a crosslinking agent in photopolymer formulations. The aldehyde and acetyl groups can undergo various photochemical reactions, such as photocycloadditions or photoreductions, which could lead to the formation of covalent bonds between polymer chains. This would result in a crosslinked network structure, enhancing the mechanical and thermal properties of the final material. For instance, the aldehyde group could be involved in post-polymerization modifications, offering a reactive handle for further functionalization of the polymer. acs.org
The thiophene ring itself is a critical component in many advanced materials, including conductive polymers and organic semiconductors. researchgate.net Incorporating the thiophene moiety into a photopolymer network could impart desirable electronic or optical properties to the material. Research on other thiophene derivatives has shown their utility in creating functional polymers with applications in electronics and photonics.
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
The development of efficient, selective, and sustainable synthetic methods for 5-acetylthiophene-3-carbaldehyde and its derivatives is a primary area for future research. Current synthetic approaches often involve multi-step procedures that may lack atom economy and employ harsh reagents. Future efforts should be directed towards greener and more efficient synthetic strategies.
One promising avenue is the exploration of chemo- and regioselective functionalization of thiophene (B33073) precursors. For instance, the synthesis of related compounds like 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde has been achieved through a five-step protocol involving a chemo- and regioselective Br/Li exchange reaction. researchgate.netmdpi.com This approach, starting from readily available thiophene, offers a pathway to multifunctionalized thiophenes that could be adapted for the synthesis of this compound. mdpi.com
Future research could focus on:
One-pot reactions: Designing multi-component reactions that combine several synthetic steps into a single, efficient process. This aligns with the principles of green chemistry by reducing solvent waste and energy consumption. rsc.orgresearchgate.net
Catalytic methods: Investigating novel transition-metal catalyzed cross-coupling reactions to introduce the acetyl and formyl groups with high selectivity. researchgate.net Copper-catalyzed C-S bond formation, for example, has been shown to be a powerful tool in organo-sulfur chemistry. researchgate.net
Biocatalysis: Exploring the use of enzymes to catalyze specific steps in the synthesis, offering high selectivity and mild reaction conditions.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Chemo- and Regioselective Functionalization | High control over substituent placement | Adaptation of Br/Li exchange reactions |
| One-Pot Multi-component Reactions | Increased efficiency, reduced waste | Design of convergent synthetic pathways |
| Transition-Metal Catalysis | High yields and selectivity | Development of novel copper or palladium-based catalytic systems |
| Biocatalysis | High enantioselectivity, mild conditions | Identification and engineering of suitable enzymes |
Exploration of Under-explored Reactivity Profiles
The dual reactivity of this compound, stemming from its aldehyde and ketone functionalities, presents a rich landscape for chemical transformations that remains largely unexplored. The electron-withdrawing nature of both substituents significantly influences the reactivity of the thiophene ring and the carbonyl groups.
Future investigations should systematically probe the reactivity of this compound towards a variety of nucleophiles and electrophiles. uni-muenchen.dewuxiapptec.com The aldehyde group is expected to be more reactive towards nucleophilic attack than the acetyl group, allowing for selective transformations. This differential reactivity can be exploited to synthesize a wide array of complex heterocyclic structures. For example, the Knoevenagel condensation of 2-acetylthiophene (B1664040) derivatives has been utilized to prepare new compounds, although challenges with larger carbon chains highlight the need for optimized reaction conditions and catalysts. mdpi.com
Key areas for exploration include:
Selective carbonyl group transformations: Developing methods for the selective protection, reduction, oxidation, or olefination of the aldehyde versus the acetyl group.
Reactions involving the thiophene ring: Investigating electrophilic substitution reactions, such as nitration or halogenation, to further functionalize the thiophene core. The existing substituents will direct incoming electrophiles to specific positions.
Cyclization reactions: Utilizing the dual carbonyl functionality to construct novel fused ring systems, such as thieno[3,2-b]pyridines or other heterocycles with potential biological or material applications.
Design of Advanced Functional Materials Based on the this compound Core
The inherent properties of the thiophene ring, a key component in many organic electronic materials, make this compound an attractive building block for the design of advanced functional materials. mdpi.com The aldehyde and acetyl groups provide convenient handles for polymerization and post-polymerization modification.
Future research should focus on the synthesis and characterization of polymers and small molecules derived from this compound for applications in:
Conducting polymers: Thiophene-based polymers are known for their semiconducting properties. The functional groups on this compound can be used to tune the electronic properties and processability of these materials. acs.org For instance, the aldehyde functionality can be used for cross-linking reactions to enhance the stability and adhesion of polymer films. acs.org
Organic light-emitting diodes (OLEDs): The conjugated system of thiophene derivatives can be tailored to emit light at specific wavelengths. The acetyl and aldehyde groups can be modified to incorporate different chromophores and tune the emission properties.
Sensors: The carbonyl groups can act as binding sites for specific analytes, making derivatives of this compound potential candidates for chemical sensors. mdpi.comresearchgate.net
| Material Class | Potential Application | Key Design Strategy |
| Conducting Polymers | Organic electronics, transistors | Polymerization through the aldehyde/acetyl groups |
| Organic Light-Emitting Diodes | Displays, lighting | Modification of the core to tune emission properties |
| Chemical Sensors | Environmental monitoring, diagnostics | Functionalization with specific analyte binding sites |
Integration of Computational and Experimental Methodologies for Rational Design
The synergy between computational and experimental approaches can significantly accelerate the discovery and optimization of new materials and reactions based on this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule and its derivatives. researchgate.net
Future research should leverage computational tools to:
Predict reactivity: Use DFT calculations to predict the regioselectivity of electrophilic substitution reactions on the thiophene ring and the relative reactivity of the two carbonyl groups.
Design novel materials: Computationally screen potential derivatives of this compound for desired electronic and optical properties before embarking on their synthesis.
Elucidate reaction mechanisms: Use computational modeling to understand the mechanisms of novel synthetic reactions, aiding in the optimization of reaction conditions.
Investigation of Supramolecular Assemblies and Crystal Engineering
The potential of this compound to form ordered supramolecular structures through non-covalent interactions is a fascinating and underexplored area. The carbonyl groups can participate in hydrogen bonding and dipole-dipole interactions, while the thiophene ring can engage in π-π stacking. These interactions can be harnessed to control the packing of molecules in the solid state, a field known as crystal engineering.
Future research directions in this area include:
Co-crystallization: Systematically exploring the co-crystallization of this compound with other molecules to form novel crystalline materials with tailored properties.
Self-assembly in solution: Investigating the self-assembly of derivatives of this compound in solution to form well-defined nanostructures, such as nanofibers or vesicles.
Polymorphism: Studying the different crystalline forms (polymorphs) of this compound and its derivatives, as different polymorphs can exhibit distinct physical and chemical properties.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of novel molecules and materials with a wide range of applications.
Q & A
Q. Table 1: Synthesis Method Comparison
| Method | Steps | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Friedel-Crafts | 2 | DCM | AlCl₃ | 65 | |
| Vilsmeier-Haack | 3 | DMF | POCl₃ | 72 | |
| Pd-mediated coupling | 2 | THF | Pd/C | 78 |
Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
Comprehensive characterization requires:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm, acetyl methyl at δ 2.5–2.7 ppm) .
- X-ray crystallography : Resolves spatial arrangement and hydrogen-bonding interactions (e.g., C=O⋯H–C contacts) .
- IR spectroscopy : Confirms carbonyl groups (C=O stretch at ~1680–1720 cm⁻¹) .
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 10.1 (CHO), 2.6 (COCH₃) | |
| X-ray | Crystallographic R-factor < 0.05 | |
| IR | 1705 cm⁻¹ (C=O stretch) |
How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?
Answer:
Density Functional Theory (DFT) calculates electron density distribution to predict reactive sites. For example:
- Electrophilic aldehyde group : High Fukui indices at the aldehyde carbon indicate susceptibility to nucleophilic attack .
- Solvent effects : PCM models simulate solvent interactions, showing THF stabilizes transition states better than DCM .
What strategies resolve contradictions in reported biological activities of thiophene derivatives like this compound?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) arise from:
- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) .
- Compound purity : Use HPLC (>95% purity) to exclude degradation products .
- Structural analogs : Compare with derivatives (e.g., ethyl ester variants) to isolate active moieties .
How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?
Answer:
SAR workflows include:
- Functional group modification : Replace the acetyl group with esters or amides to test electronic effects .
- Bioisosteric substitution : Swap sulfur in the thiophene ring with oxygen (furan) to assess heteroatom roles .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., aldehyde) via docking studies .
Q. Table 3: SAR Modifications and Activity
| Modification | Bioactivity (IC₅₀, μM) | Reference |
|---|---|---|
| Acetyl → Ethyl ester | 12.3 (Antimicrobial) | |
| Thiophene → Furan | Inactive |
What are common challenges in synthesizing and storing this compound?
Answer:
Key challenges:
- Stability : The aldehyde group is prone to oxidation; store under inert gas (N₂/Ar) at −20°C .
- Regioselectivity : Competing reactions at thiophene positions 2 and 5 require careful catalyst selection .
What catalytic systems enhance regioselectivity in derivatization reactions of this compound?
Answer:
- Palladium catalysts : Pd(OAc)₂ promotes Suzuki-Miyaura coupling at the 2-position .
- Enzymatic catalysis : Lipases (e.g., Candida antarctica) enable enantioselective acylations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
